2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)- 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-
Brand Name: Vulcanchem
CAS No.: 19380-05-3
VCID: VC0102272
InChI: InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3/t11-/m1/s1
SMILES: CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol

2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-

CAS No.: 19380-05-3

Main Products

VCID: VC0102272

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)- - 19380-05-3

CAS No. 19380-05-3
Product Name 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-
Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name (9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Standard InChI InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3/t11-/m1/s1
Standard InChIKey UJSHBYQGQRPVNO-LLVKDONJSA-N
Isomeric SMILES CC1([C@@H](CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
SMILES CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
Canonical SMILES CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
PubChem Compound 759302
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator